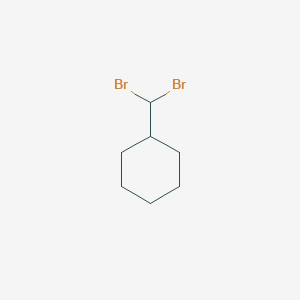

(Dibromomethyl)cyclohexane

Description

Contextual Significance and Historical Development of Brominated Cyclohexane (B81311) Derivatives in Organic Chemistry

The study of brominated cyclohexane derivatives is rooted in the broader history of halogenated hydrocarbon research, which saw significant advancements throughout the 20th century. Early investigations into cyclohexane-based systems can be traced back to the late 19th century with hydrogenation experiments. smolecule.com The discovery of naturally occurring bromocyclohexanes in petroleum reserves further catalyzed interest in their synthesis and potential applications. smolecule.com

Initial methods for brominating cyclohexane often involved free-radical processes, such as the reaction of cyclohexane with bromine under ultraviolet (UV) light to produce bromocyclohexane (B57405). smolecule.com The mid-20th century witnessed the development of more refined and regioselective bromination techniques. smolecule.com A notable advancement was the use of N-bromosuccinimide (NBS), which allowed for more controlled and specific bromination of cyclohexane rings. smolecule.com These developments were crucial for the synthesis of a wide array of brominated cyclohexane derivatives, enabling researchers to precisely functionalize the cyclohexane core. smolecule.com

The introduction of various substituents onto the cyclohexane ring, in addition to bromine, became a key strategy to modulate the chemical and physical properties of these compounds. smolecule.com Brominated cyclohexanes are significant in contemporary organic synthesis, serving as versatile intermediates and building blocks. smolecule.com For example, bromocyclohexane is a common substrate in cross-coupling reactions like the Suzuki-Miyaura coupling. smolecule.com The reactivity of these compounds, including substitution and elimination reactions, provides pathways to a diverse range of other functionalized molecules.

Classification of (Dibromomethyl)cyclohexane Analogues and Related Polyhalogenated Cyclohexanes

The classification of this compound and its analogues is based on the arrangement and number of halogen atoms on the cyclohexane ring and its substituents. This classification helps in understanding the distinct chemical properties and reactivity of these compounds.

Structural Isomerism of this compound (e.g., 1-(dibromomethyl)cyclohexane)

Structural isomerism, also known as constitutional isomerism, occurs when compounds share the same molecular formula but have different structural arrangements of atoms. libretexts.org For this compound, with the molecular formula C7H12Br2, several structural isomers are possible, depending on the position of the dibromomethyl group on the cyclohexane ring and the arrangement of the bromine atoms.

One of the primary isomers is 1-(dibromomethyl)cyclohexane . In this isomer, the dibromomethyl group (-CHBr2) is attached to the first carbon of the cyclohexane ring. Other positional isomers would involve the dibromomethyl group being attached to different carbons of the ring, though due to the symmetry of the cyclohexane ring, these would all be chemically equivalent unless other substituents are present.

Another form of structural isomerism to consider is the relative positioning of the two bromine atoms. For instance, a compound with the same molecular formula could have a bromomethyl group and a bromine atom at different positions on the cyclohexane ring.

The conformation of the cyclohexane ring also plays a crucial role in the properties of its derivatives. Substituted cyclohexanes exist in different chair conformations, and the stability of these conformers depends on the steric interactions of the substituents. pressbooks.pub For a monosubstituted cyclohexane like 1-(dibromomethyl)cyclohexane, the conformer with the bulky dibromomethyl group in the equatorial position is generally more stable than the one with the group in the axial position due to reduced 1,3-diaxial interactions. pressbooks.publibretexts.org

Consideration of Gem-Dibromomethylene Cyclohexane Derivatives (e.g., (Dibromomethylene)cyclohexane)

A key structural isomer of this compound is (Dibromomethylene)cyclohexane . nih.govchemspider.com This compound is a gem-dihaloalkene derivative where a dibromomethylene group (=CBr2) is attached to the cyclohexane ring. The term "geminal" or "gem" refers to the relationship between two atoms or functional groups that are attached to the same atom. In this case, both bromine atoms are attached to the same carbon of the exocyclic methylene (B1212753) group.

The synthesis of gem-dihaloalkanes and their derivatives is an area of active research. rsc.org For instance, gem-dibromomethylaryl compounds can be used in the one-pot synthesis of imines. nih.gov The reactivity of the gem-dibromomethylene group is distinct from the gem-dibromomethyl group. The double bond in (Dibromomethylene)cyclohexane makes it susceptible to addition reactions, a characteristic feature of alkenes.

Analysis of Polysubstituted Brominated Cyclohexane Systems (e.g., Tetrabrominated Ethylcyclohexanes)

Polysubstituted brominated cyclohexanes are compounds where multiple bromine atoms and potentially other functional groups are attached to the cyclohexane ring and its side chains. An example of such a system is 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane , also known as tetrabromoethylcyclohexane (TBECH). chemicalbook.comnoaa.govnih.gov This compound has the molecular formula C8H12Br4 and is used as an additive flame retardant. chemicalbook.comresearchgate.net

TBECH can exist as four different diastereomers (alpha, beta, gamma, and delta) due to the presence of four chiral centers. nih.govresearchgate.net A technical mixture of TBECH primarily consists of the alpha- and beta-isomers in roughly equal amounts. researchgate.net These isomers are thermally sensitive and can interconvert at elevated temperatures. researchgate.net The presence of multiple bromine atoms significantly influences the physical and chemical properties of the molecule, including its reactivity and solubility. solubilityofthings.com For instance, such compounds are generally insoluble in water but more soluble in non-polar organic solvents. solubilityofthings.com

The study of polysubstituted halogenated alkanes is important due to their industrial applications and environmental presence. researchgate.netacs.org The analysis of these complex mixtures often requires sophisticated analytical techniques to separate and identify the various isomers. chromatographyonline.com

Overview of Academic Research Trajectories and Challenges

Academic research on halogenated alkanes, including this compound and its analogues, encompasses a wide range of topics from fundamental synthesis and reactivity to their environmental fate.

A significant area of research focuses on the development of new and more efficient methods for the synthesis of halogenated compounds. This includes the exploration of greener synthetic routes that minimize the use of hazardous reagents and solvents. wku.edu For example, research has been conducted on the use of cyclohexane as a green solvent for bromination reactions, although challenges with solubility and reaction rates have been noted. wku.edu

Another major research trajectory is the study of the reactivity of these compounds. Halogenated alkanes are versatile substrates in organic synthesis. nih.gov Research into their reactions, such as nucleophilic substitution, elimination, and metal-catalyzed cross-coupling, continues to be an active field. smolecule.com The development of catalysts for the functionalization of alkanes is a key challenge, as alkanes are generally inert. nih.gov

The analysis of complex mixtures of halogenated compounds presents a significant analytical challenge. chromatographyonline.com The co-elution of isomers in chromatographic methods requires the use of high-resolution techniques like multidimensional gas chromatography (GCxGC) and mass spectrometry (MS) for accurate identification and quantification. chromatographyonline.com

Furthermore, there is growing interest in the environmental behavior and potential persistence of halogenated organic compounds. researchgate.netacs.org Many of these compounds are stable and can accumulate in the environment. chromatographyonline.comresearchgate.net Research in this area aims to understand their environmental fate, transport, and potential for bioaccumulation. researchgate.netacs.orgresearchgate.net

A fundamental challenge in the study of polyhalogenated cyclohexanes is understanding the complex interplay of steric and electronic effects of multiple halogen substituents on the conformation and reactivity of the molecule. tandfonline.com Quantum chemical methods are being employed to investigate these effects and predict the stability of different conformers. tandfonline.com

Data Tables

Table 1: Properties of (Dibromomethylene)cyclohexane

| Property | Value | Source |

| Molecular Formula | C7H10Br2 | nih.gov |

| Molecular Weight | 253.96 g/mol | nih.gov |

| IUPAC Name | dibromomethylidenecyclohexane | nih.gov |

| CAS Number | 60014-85-9 | nih.gov |

Table 2: Isomers of Tetrabromoethylcyclohexane (TBECH)

| Isomer | Full Chemical Name |

| alpha-TBECH | rac-(1R,2R)-1,2-dibromo-(4S)-4-((1S)-1,2-dibromoethyl)cyclohexane |

| beta-TBECH | rac-(1R,2R)-1,2-dibromo-(4S)-4-((1R)-1,2-dibromoethyl)cyclohexane |

| gamma-TBECH | rac-(1R,2R)-1,2-dibromo-(4R)-4-((1R)-1,2-dibromoethyl)cyclohexane |

| delta-TBECH | rac-(1R,2R)-1,2-dibromo-(4R)-4-((1S)-1,2-dibromoethyl)cyclohexane |

| Source: nih.gov |

Structure

3D Structure

Properties

CAS No. |

52470-92-5 |

|---|---|

Molecular Formula |

C7H12Br2 |

Molecular Weight |

255.98 g/mol |

IUPAC Name |

dibromomethylcyclohexane |

InChI |

InChI=1S/C7H12Br2/c8-7(9)6-4-2-1-3-5-6/h6-7H,1-5H2 |

InChI Key |

BGIIYFXHQVYTFC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(Br)Br |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Dibromomethyl Cyclohexane and Analogues

Halogenation Strategies for Cyclohexane (B81311) Substrates

The direct introduction of two bromine atoms onto a single methyl carbon attached to a cyclohexane ring is a challenging transformation that requires careful control of reaction conditions to achieve the desired gem-dibromination over other possible halogenation products.

Direct Bromination Approaches (e.g., Radical-Mediated Halogenation)

The free-radical bromination of methylcyclohexane (B89554) typically leads to a mixture of products. The reaction, often initiated by UV light or a radical initiator like benzoyl peroxide (BPO), proceeds via the abstraction of a hydrogen atom to form a carbon-centered radical, which then reacts with molecular bromine. The stability of the radical intermediate dictates the major product. In the case of methylcyclohexane, the tertiary hydrogen on the cyclohexane ring is preferentially abstracted, leading to 1-bromo-1-methylcyclohexane (B3058953) as the major product due to the higher stability of the tertiary radical. oup.comcore.ac.uk

However, gem-dibromination of the methyl group can occur as a subsequent reaction if the initial product, (bromomethyl)cyclohexane (B57075), is subjected to further radical bromination. This second bromination is generally less favorable as the electron-withdrawing effect of the first bromine atom destabilizes the adjacent radical. The mechanism for the formation of a dibrominated product from methylbenzene using N-bromosuccinimide (NBS) involves the initial formation of the monobrominated product, followed by the abstraction of the remaining benzylic hydrogen to form a benzyl (B1604629) radical, which then reacts with bromine. quora.com A similar pathway can be envisioned for methylcyclohexane, although yields of the gem-dibromo product are often low due to competing reactions.

To favor gem-dibromination, forcing conditions such as high temperatures and an excess of the brominating agent may be employed. An alternative approach involves electrochemical bromination. For instance, two-phase electrolysis of alkyl aromatic compounds using aqueous sodium bromide has been shown to produce α,α-dibrominated products in high yields. libretexts.org This method could potentially be adapted for the synthesis of (dibromomethyl)cyclohexane from methylcyclohexane.

| Precursor | Reagents | Conditions | Major Product(s) | Reference |

| Methylcyclohexane | Br₂, light/heat | Free-radical | 1-Bromo-1-methylcyclohexane | oup.comcore.ac.uk |

| Methylbenzene | NBS, BPO, light | Free-radical | (Bromomethyl)benzene, (Dibromomethyl)benzene | quora.com |

| Alkyl aromatics | NaBr (aq), HBr (cat.), CHCl₃ | Two-phase electrolysis | α,α-Dibromomethyl arenes | libretexts.org |

Electrophilic Addition Reactions to Unsaturated Cyclohexene (B86901) Precursors

The electrophilic addition of bromine (Br₂) to cyclohexene results in the formation of trans-1,2-dibromocyclohexane. fiveable.me This reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an anti-fashion. While this method does not directly yield this compound, the resulting 1,2-dibromocyclohexane (B1204518) could potentially serve as a precursor for further transformations, such as elimination followed by addition reactions to construct the desired gem-dibromo moiety.

A more direct route starting from an unsaturated precursor could involve the reaction of methylenecyclohexane (B74748). The addition of bromine to the exocyclic double bond of methylenecyclohexane would be expected to yield 1-bromo-1-(bromomethyl)cyclohexane. This vicinal dibromide could then potentially be rearranged to the geminal dibromide under specific conditions, although this is not a common or straightforward transformation.

Transformation of Carbonyl or Alkene Precursors for Dibromomethyl Moiety Formation

A more reliable and widely used strategy for the synthesis of gem-dihalides involves the transformation of carbonyl compounds or alkenes.

Reactions Involving Dibromocarbene Equivalents and Related Methodologies

One of the most effective methods for the synthesis of gem-dibromoalkanes is the reaction of aldehydes with a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃). This reaction, a variation of the Appel reaction, converts the carbonyl group of an aldehyde into a dibromomethylene group. organic-chemistry.org In the context of synthesizing this compound, the precursor would be cyclohexanecarboxaldehyde (B41370). The reaction proceeds by the formation of a phosphonium (B103445) ylide intermediate from PPh₃ and CBr₄, which then reacts with the aldehyde. However, this typically yields a gem-dibromoalkene, in this case, (dibromomethylene)cyclohexane. Subsequent reduction of the double bond would be required to obtain the target molecule.

A related and powerful method is the Corey-Fuchs reaction, which also transforms an aldehyde into a terminal alkyne via a gem-dibromoalkene intermediate. wikipedia.org The first step of this reaction involves the treatment of an aldehyde with a reagent prepared from triphenylphosphine and carbon tetrabromide to afford the 1,1-dibromoalkene. This intermediate can be isolated before proceeding to the alkyne. For the synthesis of this compound, the isolated (dibromomethylene)cyclohexane could be hydrogenated.

Another approach involves the addition of dibromocarbene (:CBr₂) to an appropriate alkene. Dibromocarbene is typically generated in situ from bromoform (B151600) (CHBr₃) and a strong base, such as potassium tert-butoxide or aqueous sodium hydroxide (B78521) under phase-transfer conditions. core.ac.ukresearchgate.net The addition of dibromocarbene to methylenecyclohexane would yield 1,1-dibromospiro[2.5]octane. Ring-opening of this cyclopropane (B1198618) derivative could potentially lead to this compound, although this would likely involve harsh conditions and may result in a mixture of products.

| Precursor | Reagents | Intermediate Product | Reference |

| Cyclohexanecarboxaldehyde | CBr₄, PPh₃ | (Dibromomethylene)cyclohexane | organic-chemistry.orgwikipedia.org |

| Methylenecyclohexane | CHBr₃, KOtBu or NaOH/PTC | 1,1-Dibromospiro[2.5]octane | core.ac.ukresearchgate.net |

Reductive Dehalogenation Pathways from Gem-Dibromide Precursors

While reductive dehalogenation typically involves the removal of halogens, a relevant synthetic strategy could be the partial reduction of a gem-trihalomethyl group. If (tribromomethyl)cyclohexane were available, its selective reduction to this compound could be a viable step. The synthesis of tribromomethyl-substituted cyclopropanes has been achieved via the addition of halothane (B1672932) (BrClHC-CF₃) to olefins followed by dehalogenation, suggesting pathways to polyhalogenated alkanes exist. Reductive dehalogenation of polyhalogenomethyl groups has been reported using nickel carbonyl under mild conditions, which allows for the stepwise reduction of tribromomethyl compounds to dibromomethyl and then monobromomethyl compounds. rsc.org This suggests that careful control of the reaction conditions could allow for the isolation of the desired this compound from a (tribromomethyl)cyclohexane precursor.

Derivatization from Other Halogenated Cyclohexane Intermediates

The synthesis of this compound could also be achieved through halogen exchange reactions starting from other gem-dihalomethylcyclohexanes, such as (dichloromethyl)cyclohexane (B15211015). The Finkelstein reaction, which typically involves the conversion of an alkyl chloride or bromide to an alkyl iodide using sodium iodide in acetone, can be adapted for other halogen exchanges. Copper-catalyzed procedures have been developed for the transformation of aryl and vinyl bromides to the corresponding chlorides, and these methods could potentially be applied to the conversion of (dichloromethyl)cyclohexane to its dibromo analog using a suitable bromide source. frontiersin.org However, such transformations on saturated gem-dihalides are less common and may require specific catalytic systems to proceed efficiently.

Another potential route could start from cyclohexylmethanol. Conversion of the alcohol to a bromide, followed by oxidation to cyclohexanecarboxaldehyde, and then conversion to the gem-dibromide as described in section 2.2.1, represents a multi-step but feasible pathway. stackexchange.com

Reaction Mechanisms and Reactivity Profiles of Dibromomethyl Cyclohexane

Halogen Elimination Reactions from (Dibromomethyl)cyclohexane

Halogen elimination reactions of this compound can proceed through different pathways, primarily E2 elimination and reductive elimination, leading to the formation of alkenes or carbenes.

E2 Elimination Pathways and Stereoelectronic Requirements

The bimolecular elimination (E2) reaction of this compound typically involves the removal of a proton and a bromide ion by a strong base to form a vinyl bromide. libretexts.orglibretexts.org The mechanism is concerted, meaning the C-H bond breaking and C-Br bond breaking occur in a single step. libretexts.orgyoutube.com

A critical aspect of the E2 reaction is the stereoelectronic requirement for an anti-periplanar arrangement of the proton being abstracted and the leaving group. chemistrysteps.comkhanacademy.org In the context of the cyclohexane (B81311) ring, this translates to a diaxial arrangement of the hydrogen and the bromine atom. libretexts.orglibretexts.orgochemtutor.compearson.com The chair conformation of the cyclohexane ring must be able to accommodate this geometry for the elimination to proceed efficiently. libretexts.orglibretexts.org

For this compound, the first elimination of HBr would yield (bromomethylene)cyclohexane. A second E2 elimination can occur if a sufficiently strong base is used, such as sodium amide (NaNH2), to produce a terminal alkyne, although this is less common for gem-dihalides on a cyclohexane ring compared to acyclic analogues. libretexts.orglibretexts.org

Table 1: Factors Influencing E2 Elimination of this compound

| Factor | Description | Impact on Reaction |

| Base Strength | Strong, non-nucleophilic bases favor E2. | Increased rate of elimination. |

| Conformation | The leaving group (Br) must be in an axial position. | Determines the feasibility and rate of reaction. libretexts.orglibretexts.org |

| Stereoelectronics | Requires an anti-periplanar (diaxial) H and Br. chemistrysteps.comkhanacademy.org | Dictates which protons can be abstracted. |

Reductive Elimination Mechanisms

Reductive elimination involves the removal of both bromine atoms with the assistance of a reducing agent, typically a metal. This can lead to the formation of a carbene intermediate or directly to an alkene.

One common method is the use of zinc dust, which can effect the elimination of both bromine atoms from a gem-dihalide to form a C=C double bond with another molecule, or to form a carbene which can then undergo further reactions. Another powerful reducing agent for this transformation is samarium(II) iodide.

The mechanism of reductive elimination is distinct from E2 and does not necessarily require a base. wikipedia.orglibretexts.org It is a key step in many organometallic catalytic cycles and can be influenced by the metal's identity and the ligands involved. wikipedia.orgcatalysis.blog While often discussed in the context of organometallic complexes, the principles can be applied to the reduction of organic halides. libretexts.orgumb.edu

Nucleophilic Substitution Reactions Involving Bromine Centers

The carbon atom bonded to the two bromine atoms in this compound is electrophilic and susceptible to nucleophilic attack. pressbooks.pub These reactions can proceed via either an SN1 or SN2 mechanism, depending on the reaction conditions and the nucleophile. pressbooks.pubchemguide.co.uk

A notable reaction is the hydrolysis of this compound to form cyclohexanecarboxaldehyde (B41370). This transformation is analogous to the synthesis of benzaldehyde (B42025) from (dibromomethyl)benzene. quora.com The reaction likely proceeds by a two-step nucleophilic substitution. The first hydroxide (B78521) ion displaces one bromide, and this is followed by the displacement of the second bromide. This results in an unstable gem-diol intermediate, which rapidly loses a molecule of water to yield the final aldehyde product. quora.com

The reaction can be summarized as follows: C6H11CHBr2 + 2 NaOH → [C6H11CH(OH)2] + 2 NaBr → C6H11CHO + H2O

The choice between an SN1 and SN2 pathway is influenced by factors such as the solvent, the nucleophile's strength, and the stability of the potential carbocation intermediate. pressbooks.pubchemguide.co.uk

Table 2: Comparison of SN1 and SN2 Reactions for this compound

| Feature | SN1 Mechanism | SN2 Mechanism |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Intermediate | Carbocation pressbooks.pub | Transition state chemguide.co.uk |

| Stereochemistry | Racemization | Inversion of configuration |

| Favorable Conditions | Protic solvents, weak nucleophiles | Aprotic solvents, strong nucleophiles |

Radical Reactions and Associated Mechanistic Insights

This compound can be synthesized via the free-radical bromination of methylcyclohexane (B89554) under UV light or with a radical initiator. quora.comualberta.ca The mechanism involves three key stages: initiation, propagation, and termination. quora.com

Initiation: Homolytic cleavage of Br2 to form two bromine radicals (Br•).

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of methylcyclohexane to form a cyclohexylmethyl radical. This radical then reacts with Br2 to form (bromomethyl)cyclohexane (B57075) and a new bromine radical. A second substitution on the same carbon leads to this compound.

Termination: Combination of any two radical species.

The photobehavior of this compound has been studied, and it is known to form radicals upon irradiation. researchgate.net These radical intermediates can then participate in various reactions, including reductions and cyclizations. researchgate.net For instance, allylic bromination using N-bromosuccinimide (NBS) proceeds via a radical mechanism and is used to introduce a bromine atom at a carbon adjacent to a double bond. vaia.commasterorganicchemistry.com

Cycloaddition Reactions Utilizing Unsaturated this compound Analogues

While this compound itself is saturated, its derivatives can participate in cycloaddition reactions. libretexts.orgkharagpurcollege.ac.in For example, elimination of one equivalent of HBr from this compound can produce (bromomethylene)cyclohexane. This unsaturated analogue can then act as a dienophile in Diels-Alder reactions or participate in other cycloadditions like [2+2] or [3+2] cycloadditions. libretexts.orgsci-rad.comnih.gov

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. libretexts.org An unsaturated derivative of this compound could react with a conjugated diene to form a complex bicyclic system. The stereochemistry of the resulting product is well-defined by the concerted nature of the Diels-Alder reaction. libretexts.org

Oxidation and Reduction Chemistry

The oxidation and reduction of this compound involve changes in the oxidation state of the carbon atom bearing the bromine atoms. libretexts.orgopentextbc.camasterorganicchemistry.com

Oxidation: Oxidation of this compound can lead to the formation of cyclohexanecarboxylic acid or its derivatives. Strong oxidizing agents can be used for this purpose. The oxidation state of the carbon increases during this process. purdue.edugoogle.com

Reduction: Reduction of this compound can lead to the formation of (bromomethyl)cyclohexane or methylcyclohexane, depending on the reducing agent and reaction conditions. Common reducing agents include metal hydrides like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. These reactions involve the replacement of C-Br bonds with C-H bonds, decreasing the oxidation state of the carbon. libretexts.org

Rearrangement Processes and their Influence on Structure

The structural framework of this compound is susceptible to various rearrangement reactions, which significantly alter its molecular architecture. These processes are typically initiated by the formation of reactive intermediates, such as carbocations or radicals, leading to changes in ring size or the formation of unsaturated systems.

Carbocation-Mediated Rearrangements and Ring Expansion

Under solvolytic conditions or in the presence of Lewis acids, this compound can undergo reactions involving carbocation intermediates. The initial loss of a bromide ion from the dibromomethyl group generates a primary carbocation. This primary carbocation is highly unstable and prone to rapid rearrangement to form a more stable species. libretexts.orgpharmaguideline.com

One of the significant rearrangement pathways is a ring expansion, analogous to the Tiffeneau–Demjanov rearrangement. wikipedia.org In this process, the primary carbocation intermediate can trigger the migration of a carbon-carbon bond from the cyclohexane ring. This results in the expansion of the six-membered ring into a seven-membered cycloheptane (B1346806) ring system. wikipedia.orgchemistrysteps.comyoutube.com For instance, the silver-ion-assisted solvolysis of the related compound (bromomethyl)cyclohexane in ethanol (B145695) is known to produce cycloheptene, providing strong evidence for such a ring-expansion mechanism via a carbocation intermediate. pearson.com The driving force for this rearrangement is the formation of a more stable secondary or tertiary carbocation within the newly formed seven-membered ring, which is then trapped by a nucleophile or undergoes elimination. libretexts.orgorgoreview.com This transformation fundamentally alters the core structure from a cyclohexane derivative to a cycloheptane derivative.

Photochemical Rearrangements

Photolysis of this compound provides another pathway for structural rearrangement. Irradiation with ultraviolet light induces homolytic cleavage of a carbon-bromine bond, generating a radical intermediate. researchgate.net Subsequent reactions of this intermediate can lead to the formation of (bromomethylene)cyclohexane. researchgate.net This process involves the elimination of a bromine radical and a hydrogen atom, resulting in the formation of an exocyclic double bond. This type of rearrangement transforms the saturated cyclohexane derivative into an unsaturated compound with a different functional group arrangement.

The table below summarizes the primary products resulting from the major rearrangement pathways of this compound.

| Starting Material | Reaction Type | Key Intermediate | Major Rearrangement Product |

| This compound | Carbocation Rearrangement | Carbocation | Cycloheptanone / Cycloheptene derivatives |

| This compound | Photochemical Rearrangement | Radical | (Bromomethylene)cyclohexane |

Studies in Reaction Kinetics and Thermodynamics

The reactivity of this compound is governed by kinetic and thermodynamic factors that dictate the rate and feasibility of its transformations. Key reactions studied include nucleophilic substitution and hydrolysis.

Reaction Kinetics

The hydrolysis of gem-dihalides like this compound to form carbonyl compounds is a well-documented transformation. doubtnut.comvedantu.comwikipedia.org In the presence of a base such as sodium hydroxide, the reaction proceeds to form cyclohexanecarboxaldehyde. askfilo.com

The mechanism typically involves a two-step process:

Nucleophilic Substitution: The first step is a nucleophilic attack by a hydroxide ion on the carbon atom bearing the two bromine atoms. This results in the displacement of one bromide ion to form an unstable α-bromo alcohol intermediate. wikipedia.org

Elimination: This intermediate rapidly eliminates hydrogen bromide (HBr). The newly formed hydroxyl group facilitates the departure of the second bromide ion, leading to the formation of a carbonyl group. wikipedia.org

Thermodynamics

The conversion of this compound to cyclohexanecarboxaldehyde is a thermodynamically favorable process. The primary driving force for this reaction is the formation of the highly stable carbonyl (C=O) double bond, which is energetically more favorable than the two carbon-bromine single bonds being broken.

| Compound | Formula | State | ΔHf° (kJ/mol) | Reference |

| Cyclohexanecarboxaldehyde | C₇H₁₂O | Liquid | -235.1 | nist.gov |

Stereochemistry and Conformational Analysis of Dibromomethyl Cyclohexane Systems

Configurational Isomerism: Diastereomers and Enantiomers

(Dibromomethyl)cyclohexane can exist as various stereoisomers due to the presence of chiral centers. The carbon atom of the cyclohexane (B81311) ring to which the dibromomethyl group is attached, and the carbon of the dibromomethyl group itself, can both be stereocenters, depending on the substitution pattern of the ring.

Stereoisomers are molecules with the same molecular formula and connectivity but different spatial arrangements of their atoms. masterorganicchemistry.com They are broadly classified into enantiomers and diastereomers. masterorganicchemistry.comoregonstate.edu Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. masterorganicchemistry.comoregonstate.edu

For instance, in a disubstituted cyclohexane, if two different groups are attached to different carbon atoms, cis and trans isomers are possible, which are a type of diastereomer. mvpsvktcollege.ac.in The cis isomer has both substituents on the same side of the ring, while the trans isomer has them on opposite sides. mvpsvktcollege.ac.in Each of these can potentially have a non-superimposable mirror image, its enantiomer. mvpsvktcollege.ac.in The absolute configuration at each stereocenter is designated as either R or S. Enantiomers will have opposite configurations at all stereocenters (e.g., R,R and S,S), whereas diastereomers will have the same configuration at one or more, but not all, stereocenters (e.g., R,R and R,S). masterorganicchemistry.com

The presence of the dibromomethyl group introduces further possibilities for stereoisomerism. Research on related compounds like 1,2-dibromo-4-(1,2-dibromoethyl) cyclohexane (DBE-DBCH) has shown the existence of multiple diastereomers (α, β, γ, δ) and their corresponding enantiomers. nih.gov This highlights the potential for a complex mixture of stereoisomers for this compound as well.

Conformational Dynamics of the Cyclohexane Ring Bearing Dibromomethyl Groups

The cyclohexane ring is not planar. To relieve angle and eclipsing strains, it adopts puckered conformations, the most stable of which is the chair conformation. libretexts.orgbyjus.com

Analysis of Chair and Boat Conformations and Interconversion Barriers

The cyclohexane ring can exist in several conformations, including the chair, boat, twist-boat, and half-chair forms. byjus.comslideshare.net The chair conformation is the most stable because it minimizes both angle strain and torsional strain, with all C-H bonds being staggered. libretexts.orgweebly.com The boat conformation is less stable due to steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsed C-H bonds. libretexts.orgyoutube.com The twist-boat conformation is more stable than the boat form as it alleviates some of this strain. byjus.comyoutube.com The half-chair is the least stable conformation. slideshare.netyoutube.com

The interconversion between these conformations is known as ring flipping. wikipedia.org For cyclohexane, the energy barrier for the chair-to-chair interconversion is approximately 45 kJ/mol, allowing for rapid flipping at room temperature. openstax.orgpressbooks.pub This process involves passing through the higher-energy boat and twist-boat conformations. wikipedia.org The presence of a substituent like the dibromomethyl group on the cyclohexane ring will influence the energy barriers and the equilibrium between the different conformations.

| Conformation | Relative Energy (kJ/mol) | Key Strain Features |

| Chair | 0 | No angle or torsional strain. libretexts.org |

| Twist-Boat | ~23 | Less steric and torsional strain than the boat. wikipedia.org |

| Boat | ~30 | Significant steric strain (flagpole hydrogens) and torsional strain. libretexts.org |

| Half-Chair | ~45 | High angle and torsional strain. wikipedia.org |

Axial-Equatorial Isomerism and Steric Strain Analysis

In the chair conformation, substituents on the cyclohexane ring can occupy two distinct positions: axial and equatorial. openstax.org Axial bonds are parallel to the ring's axis, while equatorial bonds are in the plane of the ring. openstax.orglibretexts.org Through ring flipping, an axial substituent becomes equatorial, and vice versa. openstax.orgpressbooks.pub

For a monosubstituted cyclohexane, the two chair conformations are not energetically equivalent. britannica.com The conformation with the substituent in the equatorial position is generally more stable to minimize steric strain. libretexts.org This steric strain arises from 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring. openstax.org The magnitude of this strain depends on the size of the substituent. openstax.org Larger groups experience greater steric strain in the axial position and therefore have a stronger preference for the equatorial position. maricopa.edu

| Substituent | A-value (kJ/mol) |

| -F | 0.5 |

| -Cl | 2.4 |

| -Br | 2.2 |

| -I | 2.2 |

| -CH3 | 7.6 |

| -CH(CH3)2 | 9.2 |

| -C(CH3)3 | >20 |

Note: The A-value represents the energy cost of having the substituent in the axial position. Data derived from general principles of conformational analysis. openstax.orgwashington.edu

Stereoselective and Stereospecific Aspects in Synthesis and Reactions

The stereochemistry of the this compound system plays a crucial role in its synthesis and subsequent reactions.

A stereoselective reaction is one in which one stereoisomer is formed or consumed preferentially over others. ddugu.ac.in If the resulting stereoisomers are diastereomers, the reaction is diastereoselective; if they are enantiomers, it is enantioselective. ddugu.ac.in A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. stackexchange.comiupac.org All stereospecific reactions are stereoselective, but the reverse is not always true. iupac.org

For example, the elimination reaction of cis- and trans-1,2-dibromocyclohexanes with potassium iodide gives cyclohexene (B86901). spcmc.ac.in The reaction of the trans-isomer, which can adopt a diaxial conformation, is faster than that of the cis-isomer, which cannot. spcmc.ac.in This demonstrates how the conformation and configuration of the starting material influence the reaction pathway and rate. In the case of the cis-isomer, the reaction proceeds through a merged substitution and elimination mechanism. spcmc.ac.in

The synthesis of substituted cyclohexanes can also be highly stereoselective. For instance, rhodium-carbene initiated domino reactions have been used to synthesize highly substituted cyclohexanes with excellent stereocontrol. nih.gov Similarly, visible-light-mediated reductive deiodination has been employed for the stereoselective synthesis of α-linked 2-deoxy glycosides, showcasing a method that could potentially be adapted for stereoselective modifications involving this compound. researchgate.net

Chiral Resolution and Enantioselective Synthesis Methodologies

Since this compound can exist as a mixture of enantiomers (a racemic mixture), methods for separating these enantiomers (chiral resolution) or synthesizing a single enantiomer preferentially (enantioselective synthesis) are of significant interest.

Chiral resolution involves separating a racemic mixture into its individual enantiomers. libretexts.org A common method is to react the racemate with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. libretexts.org Because diastereomers have different physical properties, they can be separated by techniques like crystallization or chromatography. libretexts.org The separated diastereomers are then converted back to the individual enantiomers of the original compound. Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for the direct separation of enantiomers. rsc.org For example, chiral resolution has been successfully applied to separate the enantiomers of (±)-cyclohexane-1,2-diamine. researchgate.net

Enantioselective synthesis , also known as asymmetric synthesis, aims to produce a single enantiomer of a chiral product from an achiral or racemic starting material. This is often achieved using chiral catalysts or reagents. For instance, catalytic enantioselective additions of nucleophiles to ketones containing dihalomethyl groups have been developed, yielding tertiary alcohols with high enantiomeric ratios. nih.gov Organocatalysis has also emerged as a powerful tool for enantioselective transformations, including the synthesis of substituted cyclohexenes. researchgate.net The development of such methods for this compound would be valuable for accessing enantiomerically pure forms of this compound for various applications.

Advanced Spectroscopic and Structural Characterization Methodologies in Dibromomethyl Cyclohexane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of (Dibromomethyl)cyclohexane. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms within the molecule.

In ¹H NMR spectroscopy, the chemical shifts (δ) of the protons are indicative of their local electronic environment. The proton of the dibromomethyl group (CHBr₂) is expected to appear at a significantly downfield region due to the strong deshielding effect of the two bromine atoms. The protons on the cyclohexane (B81311) ring will exhibit complex splitting patterns due to spin-spin coupling with neighboring protons. The integration of the signals provides a ratio of the number of protons in each unique environment.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H (CHBr₂) | ~5.5 - 6.5 | Doublet |

| ¹H (Cyclohexane Ring) | ~1.2 - 2.5 | Multiplet |

| ¹³C (CHBr₂) | ~40 - 50 | - |

| ¹³C (Cyclohexane Ring) | ~25 - 40 | - |

| Note: These are estimated values and can vary based on the solvent and specific isomeric form. |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural insights through the analysis of its fragmentation patterns. neu.edu.tr

In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) will be observed, confirming the molecular weight of the compound. A key feature for bromine-containing compounds is the isotopic pattern. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, a compound with two bromine atoms like this compound will exhibit a characteristic M, M+2, and M+4 peak pattern with relative intensities of approximately 1:2:1. neu.edu.tr

Fragmentation of the molecular ion provides valuable structural information. gbiosciences.com Common fragmentation pathways for this compound would involve the loss of a bromine atom ([M-Br]⁺), the loss of HBr ([M-HBr]⁺), and cleavage of the C-C bond between the cyclohexane ring and the dibromomethyl group. The fragmentation of the cyclohexane ring itself can also occur, often leading to the loss of ethylene (B1197577) (a fragment with a mass of 28). gbiosciences.com The most stable fragment often results in the base peak of the spectrum. docbrown.info

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment |

| 254/256/258 | [C₇H₁₂Br₂]⁺ (Molecular Ion) |

| 175/177 | [C₇H₁₂Br]⁺ |

| 174/176 | [C₇H₁₁Br]⁺ |

| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |

| 82 | [C₆H₁₀]⁺ |

| Note: The presence and relative abundance of fragments can vary depending on the ionization method and energy. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in this compound.

IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. msu.edu Key absorptions for this compound would include:

C-H stretching vibrations: Aliphatic C-H stretches from the cyclohexane ring typically appear in the 2850-3000 cm⁻¹ region.

C-H bending vibrations: These appear at lower frequencies, typically around 1450 cm⁻¹.

C-Br stretching vibrations: The carbon-bromine bond stretch is a key indicator and is expected in the lower frequency region of the spectrum, generally between 500 and 700 cm⁻¹.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. ethz.ch The C-Br bond often gives a strong signal in the Raman spectrum. The breathing vibration of the cyclohexane ring, a symmetric stretching of the C-C bonds, is also a characteristic Raman band, typically observed around 802 cm⁻¹. oup.com The position of this band can be influenced by the substituent. oup.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| C-H Stretch (aliphatic) | 2850 - 3000 | 2850 - 3000 |

| C-H Bend | ~1450 | ~1450 |

| Cyclohexane Ring Breathing | Weak or inactive | ~800 |

| C-Br Stretch | 500 - 700 | 500 - 700 |

X-ray Diffraction Studies for Solid-State Molecular Structure Determination

For this compound that exists as a crystalline solid, X-ray diffraction is the definitive method for determining its three-dimensional molecular structure in the solid state. This technique provides precise information on bond lengths, bond angles, and the conformation of the cyclohexane ring (e.g., chair or boat).

Chromatographic Techniques (e.g., GC-MS, LC-MS/MS) for Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful combination. Gas chromatography separates volatile compounds based on their boiling points and interactions with a stationary phase. antpedia.com The separated components then enter the mass spectrometer for detection and identification. This technique is ideal for analyzing the purity of this compound and identifying any volatile impurities. antpedia.com The retention time from the GC provides a characteristic identifier, while the mass spectrum confirms the identity of the main peak and any impurity peaks. chromforum.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can also be employed, especially for less volatile compounds or for samples in complex matrices. nih.govresearchgate.net Liquid chromatography separates components in a liquid phase. chromatographyonline.com The use of tandem mass spectrometry (MS/MS) allows for highly selective and sensitive detection by fragmenting a specific parent ion and monitoring a characteristic daughter ion. researchgate.net This is particularly useful for trace analysis or for the analysis of halogenated organic compounds in environmental or biological samples. researchgate.netresearchgate.net

Table 4: Chromatographic Methods for this compound Analysis

| Technique | Application | Information Obtained |

| GC-MS | Purity assessment, impurity identification | Retention time, molecular weight, and fragmentation pattern of components |

| LC-MS/MS | Separation and quantification, trace analysis | Retention time, precursor and product ion masses for high selectivity |

Computational Chemistry and Theoretical Investigations of Dibromomethyl Cyclohexane

Quantum Mechanical (QM) Calculations for Electronic Structure and Stability

Quantum mechanical calculations are fundamental to understanding the electronic structure and stability of (Dibromomethyl)cyclohexane. Ab initio methods, which solve the Schrödinger equation from first principles without empirical data, are particularly valuable. montana.edu For instance, Hartree-Fock (HF) calculations, even with minimal basis sets, can provide initial insights into the conformational energies of cyclohexane (B81311) derivatives. smu.edu

The electronic structure, including the distribution of electron density and the nature of molecular orbitals, is also elucidated through QM methods. These calculations can reveal how the electronegative bromine atoms affect the electron distribution within the cyclohexane ring and the dibromomethyl group.

Density Functional Theory (DFT) for Geometry Optimization and Reaction Pathway Analysis

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. q-chem.comntnu.no It is widely used for geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined. ntnu.no For this compound, DFT can accurately predict bond lengths, bond angles, and dihedral angles for its various conformers. ajol.info The choice of functional and basis set is critical for obtaining reliable results, with hybrid functionals often providing a good compromise between accuracy and efficiency. q-chem.com Dispersion corrections are also important for accurately modeling non-covalent interactions that influence molecular geometry. stackexchange.com

DFT is also a powerful tool for analyzing reaction pathways. mdpi.comresearchgate.net By mapping the potential energy surface, researchers can identify transition states and calculate activation energies for various reactions involving this compound. smu.edu This is essential for understanding reaction mechanisms, such as those in substitution or elimination reactions where the dibromomethyl group is involved. For example, DFT calculations can elucidate the mechanism of C-X (where X is a halogen) bond activation, which is often a key step in the reactions of halogenated hydrocarbons. researchgate.net

Table 1: Comparison of Calculated and Experimental Bond Distances for a Substituted Cyclohexane Derivative (Note: This is a representative table; specific data for this compound would require dedicated calculations not available in the public domain.)

| Bond | Calculated Distance (Å) (DFT) | Experimental Distance (Å) (X-ray) |

|---|---|---|

| C-C (ring) | 1.54 | 1.53 |

| C-Br | 1.95 | 1.94 |

| C-H | 1.10 | N/A |

This table illustrates the typical agreement between DFT-calculated and experimentally determined bond lengths, highlighting the reliability of DFT for geometry optimization.

Molecular Dynamics (MD) Simulations for Conformational Behavior and Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms. drugdesign.org For this compound, MD simulations are invaluable for exploring its conformational landscape. nih.gov While QM and DFT are excellent for studying static structures, MD allows for the observation of conformational changes over time, such as the ring-flipping of the cyclohexane moiety. fiveable.medrugdesign.org

These simulations can reveal the relative populations of different conformers and the energy barriers between them. stackexchange.comnih.gov By running simulations at different temperatures, it's possible to observe transitions between chair, boat, and twist-boat conformations, providing insights into the molecule's flexibility. drugdesign.orgnih.gov MD simulations can also be used to study the interactions of this compound with other molecules, including solvents or reactants, by simulating them in a condensed phase environment. nih.gov

Table 2: Relative Energies of Cyclohexane Conformations (Note: These are general values for unsubstituted cyclohexane. The presence of the dibromomethyl group would alter these energies.)

| Conformation | Relative Energy (kJ/mol) |

|---|---|

| Chair | 0 |

| Twist-Boat | 23 |

| Boat | 30 |

| Half-Chair | 45 |

This table, based on general knowledge of cyclohexane, illustrates the energy differences that govern conformational preferences. stackexchange.com

Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying and characterizing transition state structures. ias.ac.in The transition state is a high-energy, transient species that represents the energy maximum along a reaction coordinate. smu.edu By locating the transition state structure and calculating its energy, the activation energy for a reaction can be determined.

For reactions involving this compound, such as nucleophilic substitution or elimination, theoretical methods can map out the entire reaction pathway from reactants to products, passing through the transition state. smu.edu This allows for a detailed understanding of the bond-breaking and bond-forming processes. For instance, in an S_N2 reaction, computational studies can model the approach of the nucleophile, the formation of the pentacoordinate transition state, and the departure of the leaving group. researchgate.net These calculations can help to distinguish between different possible mechanisms, such as S_N1, S_N2, E1, or E2, by comparing the calculated activation energies for each pathway.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule. DFT calculations, for example, are widely used to predict NMR chemical shifts (¹H and ¹³C). mdpi.commsu.edu By calculating the magnetic shielding around each nucleus, the chemical shift can be estimated. This is particularly useful for assigning peaks in complex NMR spectra and for distinguishing between different isomers or conformers. Machine learning techniques are also emerging as powerful tools for the accurate prediction of NMR chemical shifts. nih.gov

In addition to NMR, theoretical calculations can predict vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational modes and their corresponding frequencies can be determined. This allows for the assignment of experimental IR bands to specific molecular vibrations.

Table 3: Predicted vs. Experimental ¹H NMR Chemical Shifts for a Model Compound (Note: This is a representative table. Specific predictions for this compound would require dedicated calculations.)

| Proton Environment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| -CHBr₂ | 5.8 - 6.2 | 5.9 |

| Cyclohexyl (adjacent to CHBr₂) | 2.5 - 2.8 | 2.6 |

| Other Cyclohexyl | 1.2 - 1.9 | 1.3 - 1.8 |

This table demonstrates the potential of computational methods to accurately predict NMR chemical shifts, aiding in structural elucidation. mdpi.commsu.edu

Theoretical Modeling of Molecular Interactions (e.g., Ligand-Receptor Docking, where applicable to general chemical interactions)

The principles of molecular modeling can be applied to understand the non-covalent interactions of this compound with other molecules. chemistryviews.orgrsc.org These interactions, which include van der Waals forces, dipole-dipole interactions, and halogen bonding, are crucial in determining the physical properties and reactivity of the compound. chemistryviews.org

Computational methods can be used to model these interactions and calculate their strength. eiu.edu For example, the interaction of this compound with a surface or another molecule can be simulated to understand adsorption processes or intermolecular forces. While ligand-receptor docking is typically associated with drug design, the underlying principles of evaluating intermolecular interactions are broadly applicable. ajol.info In the context of this compound, this could involve studying its interaction with a catalyst surface or its aggregation behavior in solution. The bromine atoms in this compound can participate in halogen bonding, a type of non-covalent interaction where the halogen acts as an electrophilic species. researchgate.net Theoretical models can predict the geometry and energy of these halogen bonds.

Applications of Dibromomethyl Cyclohexane As Synthetic Intermediates and Building Blocks

Precursors for the Generation of Alkenes and Alkynes

(Dibromomethyl)cyclohexane and its synthetic precursors are instrumental in the preparation of unsaturated compounds, specifically alkenes and terminal alkynes, which are fundamental building blocks in organic chemistry.

The transformation of a carbonyl group into a terminal alkyne is efficiently achieved via the Corey-Fuchs reaction . organic-chemistry.orgjk-sci.comwikipedia.orgnih.gov This two-step protocol involves the reaction of an aldehyde, such as cyclohexanecarboxaldehyde (B41370), with a reagent generated from triphenylphosphine (B44618) and carbon tetrabromide. This initially forms a 1,1-dibromoalkene, in this case, (dibromomethylene)cyclohexane. wikipedia.orgalfa-chemistry.com Subsequent treatment of this intermediate with a strong base, typically two equivalents of an alkyllithium reagent like n-butyllithium, results in elimination and metal-halogen exchange to furnish the terminal alkyne, ethynylcyclohexane. organic-chemistry.orgjk-sci.com The versatility of this reaction is highlighted by the option to quench the intermediate lithium acetylide with various electrophiles to create disubstituted alkynes. organic-chemistry.org

| Reaction | Starting Material | Reagents | Intermediate | Product |

| Corey-Fuchs Olefination | Cyclohexanecarboxaldehyde | 1. CBr₄, PPh₃, Zn | (Dibromomethylene)cyclohexane | - |

| Alkyne Formation | (Dibromomethylene)cyclohexane | 2. n-BuLi | Lithium cyclohexylacetylide | Ethynylcyclohexane |

This interactive table summarizes the key steps in the Corey-Fuchs synthesis of Ethynylcyclohexane.

Furthermore, geminal dihalides like this compound can undergo double dehydrohalogenation to yield alkynes. libretexts.org This elimination reaction, typically promoted by a strong base such as sodium amide, provides a direct route from the dihalide to the corresponding alkyne. libretexts.org The reaction proceeds through a vinyl halide intermediate. libretexts.org

Intermediates in the Construction of Complex Organic Molecules

The alkyne functionality, readily generated from this compound precursors via the Corey-Fuchs reaction, is a cornerstone in the assembly of complex molecular scaffolds found in many natural products. nih.gov These terminal alkynes can participate in a wide array of subsequent transformations, including metal-catalyzed coupling reactions (e.g., Sonogashira, Stille) and nucleophilic additions, making them pivotal intermediates in total synthesis. alfa-chemistry.com

For instance, the synthesis of Aigialomycin D, a macrolide with noteworthy biological activity, has utilized the Corey-Fuchs reaction to install a key alkyne fragment. nih.gov Similarly, this methodology has been applied in the synthetic approaches toward other complex natural products, including polyketides, terpenoids, and alkaloids, demonstrating its reliability in constructing intricate carbon skeletons. nih.gov The ability to generate a reactive alkyne from a stable aldehyde allows for the strategic connection of complex molecular fragments late in a synthetic sequence. mdpi.com

Building Blocks for Novel Functionalized Cyclohexane (B81311) Derivatives

The dibromomethyl group serves as a synthetic handle that can be converted into various other functionalities, thereby enabling the synthesis of novel substituted cyclohexanes. researchgate.netgoogle.com The two bromine atoms can be replaced through nucleophilic substitution reactions. For example, the reaction of (dibromomethyl)arenes, analogous to this compound, with trialkyl orthoformates in the presence of a Lewis acid like zinc chloride can yield the corresponding aldehyde acetals. researchgate.net This transformation proceeds through the formation of an α-brominated ether intermediate followed by a second substitution. researchgate.net

Additionally, the gem-dibromo group can be converted to a carbonyl group (ketone) through hydrolysis, often under acidic conditions or facilitated by reagents like silver nitrate. This provides a route from this compound to cyclohexyl methyl ketone. Such transformations significantly expand the synthetic utility of the starting gem-dihalide, allowing access to a diverse range of cyclohexane derivatives with varied functional groups. google.comresearchgate.net

Role in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. organic-chemistry.orgrsc.org Geminal dihalides, including this compound, are potential substrates for such reactions. While specific MCRs explicitly naming this compound are not extensively documented, the reactivity of the gem-dihalide moiety makes it a suitable candidate for inclusion in novel MCRs. researchgate.netmdpi.com For example, visible-light-driven MCRs have been developed that utilize gem-dibromides to generate reactive intermediates. researchgate.net It is plausible that this compound could serve as a precursor to a carbene or a metalated intermediate that could then be trapped in a multi-component fashion.

Utility in Deuterium (B1214612) Labeling and Isotope Effect Studies for Mechanistic Research

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms and studying metabolic pathways. nih.govnih.gov Deuterium, a stable isotope of hydrogen, is frequently used for this purpose. The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE) , where the rate of a reaction is altered due to the greater mass of deuterium. mdpi.comresearchgate.net This effect is particularly pronounced when a C-H bond is broken in the rate-determining step of a reaction. researchgate.netnih.gov

Deuterated cyclohexane derivatives are used extensively to probe reaction mechanisms. For example, observing a significant KIE upon deuteration at a specific position can confirm that C-H bond cleavage at that site is kinetically relevant. researchgate.net This strategy has been applied across numerous chemical and biological systems, including studies of cytochrome P450 enzyme mechanisms. nih.gov

Specifically, deuterium labeling was crucial in understanding the mechanism of the second step of the Corey-Fuchs reaction. wikipedia.org Studies using deuterated substrates demonstrated that the transformation of the dibromoalkene to the alkyne proceeds through a carbene intermediate, followed by a 1,2-hydride or alkyl shift (the Fritsch-Buttenberg-Wiechell rearrangement). wikipedia.org The use of deuterated (bromomethyl)cyclohexane (B57075) analogues can thus provide deep insights into the transition states and intermediates of reactions involving the cyclohexane moiety. researchgate.netresearchgate.net

| Application Area | Technique/Principle | Significance |

| Mechanistic Elucidation | Kinetic Isotope Effect (KIE) | Determines if C-H bond breaking is rate-limiting. researchgate.netnih.gov |

| Metabolic Studies | Isotopic Tracing | Tracks the fate of molecules in biological systems. nih.gov |

| Drug Development | Pharmacokinetic Modification | Deuteration can alter drug metabolism, potentially improving efficacy and safety. nih.govnih.gov |

| NMR Spectroscopy | Signal Simplification | Deuterated solvents or parts of molecules minimize interference in ¹H NMR. |

This interactive table summarizes the applications of deuterium labeling in chemical and biological research.

Future Directions and Emerging Research Avenues in Dibromomethyl Cyclohexane Chemistry

Development of Novel Green and Sustainable Synthetic Routes

The chemical industry's shift towards environmentally benign processes necessitates the development of green and sustainable methods for the synthesis of halogenated compounds like (Dibromomethyl)cyclohexane. epa.govunep.org Current synthetic approaches often rely on traditional brominating agents and solvents that pose environmental concerns. Future research will likely focus on several key areas to mitigate this impact.

One promising direction is the adoption of atom-economical brominating agents. Traditional methods may involve reagents that lead to significant inorganic waste. Investigating the use of elemental bromine with in-situ generation or catalytic systems that utilize bromide salts with an oxidant could drastically improve the atom economy. acs.org Furthermore, the replacement of hazardous solvents is a critical aspect of green synthesis. mit.edu Exploring benign alternatives such as water, supercritical fluids, or biodegradable ionic liquids could significantly reduce the environmental footprint of this compound production. unep.org

Another avenue for sustainable synthesis lies in the use of renewable feedstocks. While not yet demonstrated for this compound itself, the broader trend in green chemistry involves sourcing starting materials from biomass. acs.org Future innovations could explore pathways from bio-based cyclohexene (B86901) or other renewable cyclic precursors.

Table 1: Potential Green Synthetic Approaches for this compound

| Approach | Reagents/Conditions | Potential Advantages |

| Catalytic Bromination | NaBr, Oxidant (e.g., H₂O₂), Catalyst | Reduced waste, safer reagents |

| Solvent Replacement | Water, Supercritical CO₂, Ionic Liquids | Reduced toxicity and environmental impact |

| Renewable Feedstocks | Bio-derived cyclohexene | Decreased reliance on fossil fuels |

| Photochemical Bromination | N-Bromosuccinimide (NBS), Visible Light | Mild reaction conditions, high selectivity |

Exploration of Unprecedented Reactivity Modes and Chemical Transformations

The gem-dibromomethyl group in this compound is a versatile functional handle that can participate in a variety of chemical transformations. While nucleophilic substitution and elimination are expected reaction pathways, future research will delve into more novel reactivity modes. smolecule.com

One area of exploration is the generation of carbenoid species. Treatment of this compound with strong bases or organometallic reagents could lead to the formation of a cyclohexyl-substituted carbene, a highly reactive intermediate capable of undergoing unique cycloadditions and insertion reactions. The photobehavior of this compound has been noted, suggesting the potential for photo-induced radical reactions. lookchem.com

Furthermore, the two bromine atoms can be sequentially or simultaneously replaced by a wide range of nucleophiles, opening up pathways to a diverse array of derivatives. For instance, reaction with amines, thiols, or alkoxides could yield functionalized cyclohexanes with potential applications in medicinal chemistry and materials science. smolecule.com The Finkelstein reaction, a classic example of an SN2 reaction, could be employed to replace the bromine atoms with iodine, leading to the formation of (diiodomethyl)cyclohexane. chegg.com

Table 2: Potential Chemical Transformations of this compound

| Reaction Type | Reagents | Potential Products |

| Nucleophilic Substitution | Amines, Thiols, Alkoxides | Functionalized cyclohexanes |

| Elimination | Strong Base | (Bromomethylene)cyclohexane |

| Reduction | Dimethyl phosphite, K₂CO₃ | (Bromomethyl)cyclohexane (B57075) |

| Carbenoid Formation | Strong Base, Organometallics | Cyclohexyl-substituted carbenes |

| Finkelstein Reaction | NaI in acetone | (Diiodomethyl)cyclohexane |

Advancements in Stereochemical Control and Asymmetric Synthesis

The cyclohexane (B81311) ring in this compound can exist in different conformations, and the introduction of substituents can lead to various stereoisomers. pressbooks.pub Future research will focus on achieving high levels of stereochemical control in reactions involving this compound. For instance, in elimination reactions, the anti-periplanar arrangement of the leaving groups is crucial, and understanding the conformational preferences of substituted cyclohexanes is key to predicting and controlling the stereochemical outcome. libretexts.orgmasterorganicchemistry.com

A significant frontier is the development of asymmetric syntheses that utilize this compound as a substrate or precursor. uwindsor.ca Chiral catalysts could be employed to achieve enantioselective transformations of the dibromomethyl group. dntb.gov.ua For example, the use of chiral phase-transfer catalysts in nucleophilic substitution reactions could lead to the formation of enantioenriched products. Organocatalysis also presents a powerful tool for the asymmetric functionalization of cyclohexanes. nih.gov

Integration with Continuous Flow Chemistry and Catalytic Systems

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation. researchgate.net The integration of this compound chemistry with continuous flow systems is a promising area for future development. Flow reactors could enable the safe handling of hazardous reagents and intermediates, such as carbenoids generated from this compound. researchgate.net

Moreover, the development of robust catalytic systems compatible with flow conditions will be crucial. Immobilized catalysts, for instance, can be packed into flow reactors, allowing for easy separation of the catalyst from the product stream and enabling catalyst recycling, which aligns with the principles of green chemistry. beilstein-journals.org The catalytic oxidation of cyclohexane to cyclohexanone (B45756) and cyclohexanol (B46403) has been explored, and similar catalytic approaches could be adapted for the functionalization of this compound in flow. ias.ac.inmdpi.com

Computational Design and Prediction of Novel Analogues with Desired Reactivity

Computational chemistry provides a powerful tool for understanding and predicting the reactivity of molecules. mdpi.com In the context of this compound, computational studies can elucidate its conformational preferences, reaction mechanisms, and the electronic effects of the dibromomethyl group. acs.orgnih.govnih.gov Density Functional Theory (DFT) calculations, for example, can be used to model transition states and predict the diastereoselectivity of reactions. figshare.com

Looking forward, computational methods will be instrumental in the rational design of novel analogues of this compound with tailored reactivity. By systematically modifying the substituents on the cyclohexane ring, it is possible to tune the electronic and steric properties of the molecule, thereby influencing its reactivity in a predictable manner. researchgate.net This in-silico screening can accelerate the discovery of new compounds with desired properties for specific applications, reducing the need for extensive experimental work.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (dibromomethyl)cyclohexane?

- Methodological Answer : Bromination of methylcyclohexane derivatives using reagents like N-bromosuccinimide (NBS) under radical initiation or photochemical conditions is a standard approach. Safety protocols must prioritize ventilation and flame retardant PPE due to flammability risks . Characterization via GC-MS or NMR is critical to confirm regioselectivity and purity.

Q. How do researchers experimentally determine the thermal stability of this compound?

- Methodological Answer : Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) can identify decomposition temperatures. Shock tube studies (e.g., 850–1500 K, 1.5–50 atm) and rapid compression machines (RCMs) are used to measure ignition delays and validate kinetic models under controlled conditions .

Q. What analytical techniques are employed to identify intermediates in this compound oxidation?

- Methodological Answer : Synchrotron-based SVUV-PEPICO (synchrotron vacuum ultraviolet photoionization mass spectrometry) provides isomer-specific detection of radicals like cyclohexylperoxy (cy-C6H11OO). Gas chromatography (GC) with flame ionization or mass spectrometric detectors quantifies stable products such as benzene or CO .

Q. How does steric hindrance from bromine substituents influence the conformation of this compound?

- Methodological Answer : Computational DFT studies and X-ray crystallography reveal that bulky bromine groups favor equatorial positions to minimize 1,3-diaxial strain. Boat conformations may emerge if steric clashes persist, altering reactivity in substitution or elimination pathways .

Advanced Research Questions

Q. What kinetic modeling strategies resolve contradictions in low- vs. high-temperature oxidation pathways?

- Methodological Answer : Discrepancies in product yields (e.g., benzene vs. aldehydes) are addressed by integrating pressure-dependent rate constants and quantum tunneling corrections. Jet-stirred reactor (JSR) data (500–1100 K, ϕ = 0.5–2.0) are compared with Master Equation solvers to refine branching ratios for cyclohexyl radical reactions .

Q. How do advanced oxidation processes (AOPs) enhance selectivity in this compound functionalization?

- Methodological Answer : Nanostructured catalysts (e.g., Fe3O4@TiO2) paired with ozone or H2O2 improve hydroxylation efficiency. Response surface methodology (RSM) optimizes variables like temperature (e.g., 71.4°C) and residence time (8 min) to maximize ketone/acid ratios while suppressing over-oxidation .

Q. What role do cyclohexane derivatives play in elucidating soot formation mechanisms?

- Methodological Answer : Laminar flame studies (1–20 atm) correlate brominated cyclohexanes with polycyclic aromatic hydrocarbon (PAH) growth. Laser-induced fluorescence (LIF) tracks soot precursors like C3H3 radicals, while kinetic models identify key dimerization steps .

Q. How are conflicting data on NTC (negative temperature coefficient) behavior in cyclohexane derivatives reconciled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.